8-Chloro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
8-Chloro-3,4-dihydroquinolin-2(1H)-one is a chemical compound with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 8-chloroquinoline or its derivatives.
Reduction Reaction: The starting material undergoes a reduction reaction, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: The reduced product is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivative.
Reduction: Further reduction can lead to the formation of other dihydroquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups at the chlorine or other positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Quinoline derivatives.
Reduction Products: Other dihydroquinoline derivatives.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
8-Chloro-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe or inhibitor in biological studies to understand various biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-Chloro-3,4-dihydroquinolin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
8-Chloro-3,4-dihydroquinolin-2(1H)-one is similar to other dihydroquinoline derivatives, but it has unique properties due to the presence of the chlorine atom. Some similar compounds include:
8-Hydroxy-3,4-dihydroquinolin-2(1H)-one: A hydroxylated derivative.
8-Methyl-3,4-dihydroquinolin-2(1H)-one: A methylated derivative.
8-Nitro-3,4-dihydroquinolin-2(1H)-one: A nitro-substituted derivative.
Properties
IUPAC Name |
8-chloro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNDVVMVKPPSCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518265 | |
Record name | 8-Chloro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83229-23-6 | |
Record name | 8-Chloro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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